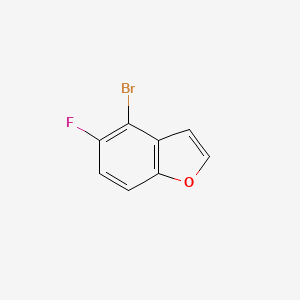

4-Bromo-5-fluorobenzofuran

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-5-fluoro-1-benzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrFO/c9-8-5-3-4-11-7(5)2-1-6(8)10/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPTQDIYJVPPMKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1OC=C2)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Bromo 5 Fluorobenzofuran and Analogues

General Principles of Benzofuran (B130515) Core Formation

The construction of the benzofuran ring system is a cornerstone of heterocyclic chemistry, with a variety of strategies developed to achieve this goal. These methods can be broadly categorized into intramolecular cyclization reactions, transition metal-catalyzed coupling approaches, and more recently, metal-free and sustainable protocols.

Intramolecular Cyclization Reactions for Benzofuran Ring Construction

Intramolecular cyclization is a powerful and widely employed strategy for the synthesis of benzofurans. These reactions typically involve the formation of an oxygen-carbon bond to close the furan (B31954) ring onto a pre-existing benzene (B151609) ring. A common approach involves the cyclization of ortho-substituted phenols. For instance, o-alkenylphenols can undergo C-H functionalization to form the benzofuran core. Similarly, o-allylphenols can be subjected to oxidative cyclization to yield benzofuran derivatives.

Another significant pathway involves the cyclization of α-aryloxy ketones. The use of an Iridium(III) catalyst can facilitate the cyclodehydration of these substrates to produce a range of multisubstituted benzofurans. Iron(III)-catalyzed intramolecular cyclization of electron-rich aryl ketones also provides a route to constructing the benzofuran ring through direct oxidative aromatic C-O bond formation. Furthermore, base-mediated cyclization of propargylic alcohols with arynes represents a novel method for accessing benzofuran scaffolds.

| Starting Material | Reaction Type | Key Reagents/Catalysts | Product Type |

| o-Alkenylphenols | C-H Functionalization | - | Substituted Benzofurans |

| o-Allylphenols | Oxidative Cyclization | PdCl2(C2H4)2, BQ | 2-Benzyl Benzofurans |

| α-Aryloxy Ketones | Cyclodehydration | Ir(III) catalyst, Cu(OAc)2 | Multisubstituted Benzofurans |

| Electron-rich Aryl Ketones | Intramolecular Cyclization | FeCl3 | Substituted Benzofurans |

| Propargylic Alcohols and Arynes | Base-mediated Cyclization | Base | Spirooxindole Benzofurans |

Transition Metal-Catalyzed Coupling Approaches in Benzofuran Synthesis

Transition metal catalysis has revolutionized the synthesis of benzofurans, offering efficient and versatile methods for their construction. Palladium, copper, rhodium, and nickel are among the most commonly employed metals in these transformations.

A prominent strategy is the Sonogashira coupling of terminal alkynes with iodophenols, followed by intramolecular cyclization, often catalyzed by a combination of palladium and copper catalysts. This approach allows for the synthesis of a wide array of benzofuran derivatives in good to excellent yields. Palladium-catalyzed hydroalkoxylation of o-alkynylphenols is another reliable method for preparing C2-substituted benzofurans.

The intramolecular Heck reaction provides a pathway for the cyclization of appropriately substituted precursors to form the benzofuran ring. Furthermore, nickel-catalyzed intramolecular nucleophilic addition of aryl halides to aryl ketones has been developed for the synthesis of benzofuran derivatives. Rhodium-based catalysts have also gained considerable attention, with methods such as the rhodium-mediated transfer of vinylene between a vinyl carbonate and a meta-salicylic acid derivative enabling the synthesis of C4-substituted benzofurans.

| Metal Catalyst | Reaction Type | Starting Materials |

| Palladium/Copper | Sonogashira Coupling/Cyclization | Terminal Alkynes, Iodophenols |

| Palladium | Hydroalkoxylation | o-Alkynylphenols |

| Palladium | Intramolecular Heck Reaction | Alkenyl-substituted Phenols |

| Nickel | Intramolecular Nucleophilic Addition | Aryl Halides, Aryl Ketones |

| Rhodium | Vinylene Transfer | Vinyl Carbonate, Salicylic Acid Derivative |

Metal-Free and Sustainable Synthetic Protocols

In recent years, there has been a growing emphasis on the development of metal-free and sustainable synthetic methods for benzofuran synthesis. These approaches aim to reduce the reliance on potentially toxic and expensive transition metals, aligning with the principles of green chemistry.

One such strategy involves the use of hypervalent iodine reagents to mediate the cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans. This method can be performed stoichiometrically or catalytically with an oxidant. Additionally, visible-light-promoted cyclization of 1,6-enynes and bromomalonates offers an atom-economic and environmentally friendly route that avoids the need for photocatalysts, oxidants, or transition metals. Base-catalyzed intramolecular cyclization of substituted o-bromobenzylvinyl ketones, using potassium tert-butoxide, also provides a transition-metal-free pathway to benzofuran derivatives.

Regioselective Introduction of Halogens into Benzofuran Systems

The introduction of halogen atoms, such as bromine and fluorine, at specific positions on the benzofuran ring is crucial for modifying the electronic and biological properties of the molecule. The synthesis of 4-Bromo-5-fluorobenzofuran requires precise control over the regioselectivity of these halogenation reactions.

Direct Halogenation Strategies for Bromination

Direct bromination of the benzofuran ring is a common method for introducing bromine atoms. The regioselectivity of this reaction is highly dependent on the reaction conditions and the substituents already present on the benzofuran core. Electrophilic bromination of benzofuran can be achieved using various brominating agents. For instance, the use of N-bromosuccinimide (NBS) is a well-established method for the bromination of various organic compounds, including benzofuran derivatives.

Research has shown that the electro-bromination of benzofuran can be controlled to selectively yield 5-bromobenzofuran or 5,7-dibromobenzofuran by careful selection of solvents and bromide salts. In some cases, bromination can be achieved through a domino "ring-cleavage-deprotection-cyclization" reaction of 2-alkylidenetetrahydrofurans with boron tribromide, leading to benzofurans with a remote bromide functionality.

Electrophilic and Nucleophilic Fluorination Techniques

The introduction of fluorine into aromatic systems can be more challenging than bromination and often requires specialized reagents and techniques. Electrophilic fluorination is a common approach where a carbon-centered nucleophile reacts with an electrophilic fluorine source. Reagents containing a nitrogen-fluorine (N-F) bond, such as Selectfluor®, N-fluorobenzenesulfonimide (NFSI), and N-fluoro-o-benzenedisulfonimide (NFOBS), are widely used for this purpose due to their stability and safety. These reagents can deliver electrophilic fluorine in a controlled manner to nucleophilic sites like aromatic rings.

The precise regioselectivity of electrophilic fluorination on a substituted benzofuran ring would depend on the electronic nature of the existing substituents. For the synthesis of 5-fluorobenzofuran derivatives, the directing effects of the substituents on the benzene ring would play a crucial role. Nucleophilic fluorination, which involves the displacement of a leaving group by a fluoride ion, is another important strategy for introducing fluorine. However, for the synthesis of 5-fluorobenzofuran from an unsubstituted or differently substituted precursor, electrophilic fluorination would likely be the more direct approach. The reaction of benzofuran with trifluorofluorooxymethane has also been explored as a method for fluorination.

| Halogenation Type | Halogen | Reagent Examples | Key Features |

| Direct Bromination | Bromine | N-Bromosuccinimide (NBS) | Regioselectivity dependent on conditions |

| Electro-bromination | Bromine | Bromide salts in specific solvents | Controllable regioselectivity |

| Electrophilic Fluorination | Fluorine | Selectfluor®, NFSI, NFOBS | Utilizes N-F reagents, controlled fluorine delivery |

| Nucleophilic Fluorination | Fluorine | Fluoride ion sources | Displacement of a leaving group |

Multi-Step Synthetic Sequences for 4-Bromo-5-fluorobenzofuran Derivatization

Multi-step synthesis provides a strategic approach to construct complex molecules like 4-bromo-5-fluorobenzofuran from simpler, readily available starting materials. These sequences are designed to allow for the controlled introduction of functional groups and the formation of the core benzofuran structure.

Precursor Synthesis and Selective Functionalization

The synthesis of a specifically substituted benzofuran like 4-bromo-5-fluorobenzofuran hinges on the careful preparation of an appropriately functionalized precursor. A common strategy involves starting with a substituted phenol and introducing the necessary groups for the subsequent cyclization to form the furan ring.

A plausible synthetic route to a precursor for 4-bromo-5-fluorobenzofuran could begin with a commercially available fluorophenol. The key challenge lies in the regioselective introduction of a bromine atom at the desired position. The directing effects of the existing substituents on the aromatic ring play a crucial role in this step. For instance, the hydroxyl group of a phenol is a strong ortho-, para-director in electrophilic aromatic substitution reactions. Therefore, starting with 3-fluorophenol, electrophilic bromination would likely yield a mixture of products. A more controlled approach might involve using a starting material where the desired substitution pattern is already established or can be achieved through a series of selective reactions.

One potential precursor is a substituted o-hydroxyphenyl ketone or a related derivative. The synthesis of such a precursor would involve several key steps:

Selective Halogenation : Starting with an appropriate fluorinated aromatic compound, selective bromination is a critical step. The choice of brominating agent and reaction conditions can influence the regioselectivity.

Introduction of the Furan Moiety Precursor : Following halogenation, a two-carbon unit that will ultimately form the furan ring is introduced. This is often achieved through reactions such as the Williamson ether synthesis with an α-haloketone or propargyl bromide, followed by rearrangement and cyclization.

The selective functionalization of the aromatic ring is paramount. For instance, in the synthesis of bromo- and fluoro-substituted benzaldehydes, nitration has been shown to proceed with high regioselectivity, providing a handle for further transformations rsc.org. This highlights the importance of understanding the directing effects of multiple substituents on an aromatic ring to achieve the desired substitution pattern in the precursor.

Cyclization and Aromatization Steps in Halobenzofuran Pathways

Once a suitably substituted precursor, such as an o-alkenylphenol or an o-alkynylphenyl ether, is synthesized, the next crucial phase is the construction of the benzofuran ring system through cyclization, followed by aromatization if necessary.

A variety of methods exist for the intramolecular cyclization to form the furan ring. These can be catalyzed by transition metals or proceed under metal-free conditions. Common strategies include:

Palladium-catalyzed cyclization : Palladium catalysts are widely used to promote the intramolecular cyclization of precursors like o-allylphenols.

Copper-catalyzed reactions : Copper catalysts can be employed in tandem reactions, such as Sonogashira coupling followed by cyclization, to build the benzofuran scaffold acs.orgnih.gov.

Acid-catalyzed cyclization : Brønsted or Lewis acids can promote the cyclization of appropriate precursors, such as the reaction of phenols with α-haloketones.

For instance, a common route involves the reaction of a substituted phenol with an α-haloketone to form an intermediate that then undergoes intramolecular cyclization. This process often leads to the formation of a dihydrobenzofuran intermediate.

The final step in many benzofuran syntheses is aromatization. If the cyclization step results in a dihydrobenzofuran, a subsequent dehydrogenation step is required to form the aromatic benzofuran ring. This can be achieved using various oxidizing agents or through catalytic dehydrogenation. In some synthetic pathways, the cyclization of an o-alkynyl precursor directly yields the aromatic benzofuran.

Advanced Synthetic Methodologies

To improve efficiency, reduce reaction times, and enhance selectivity, advanced synthetic methodologies are increasingly being employed in the synthesis of benzofuran derivatives.

Microwave-Assisted Synthesis of Benzofuran Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations. The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can also lead to higher yields and purer products nih.govnih.govresearchgate.netnih.govyoutube.comyoutube.commdpi.com.

In the context of benzofuran synthesis, microwave heating has been successfully applied to various cyclization reactions. For example, the Perkin rearrangement, which converts 3-halocoumarins into benzofuran-2-carboxylic acids, has been shown to be significantly expedited under microwave conditions, with reaction times dropping from hours to just five minutes with excellent yields nih.gov. Similarly, microwave irradiation has been utilized in the one-pot synthesis of benzofuran derivatives through tandem reactions nih.gov.

The advantages of microwave-assisted synthesis make it an attractive approach for the preparation of 4-bromo-5-fluorobenzofuran. By applying microwave heating to the cyclization step, it is possible to achieve a more rapid and efficient synthesis. The table below summarizes the comparison between conventional and microwave-assisted methods for a representative benzofuran synthesis.

| Method | Reaction Time | Yield |

|---|---|---|

| Conventional Heating | ~ 3 hours | High |

| Microwave-Assisted | 5 minutes | Very High (e.g., 99%) |

Exploiting Reactivity Differences for Orthogonal Functionalization

The presence of two different halogen atoms, bromine and fluorine, on the benzofuran ring of 4-bromo-5-fluorobenzofuran opens up possibilities for selective or "orthogonal" functionalization. The carbon-bromine (C-Br) and carbon-fluorine (C-F) bonds exhibit different reactivities, which can be exploited to perform chemical transformations at one position while leaving the other intact.

Generally, the C-Br bond is more reactive than the C-F bond in many common cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. This is due to the lower bond dissociation energy of the C-Br bond compared to the C-F bond libretexts.orglibretexts.orgmsu.educrunchchemistry.co.uk. Consequently, it is often possible to selectively react at the bromine-substituted position using palladium catalysis while the fluorine atom remains untouched.

Conversely, the activation of the typically less reactive C-F bond can be achieved using specialized catalytic systems, often involving nickel catalysts nih.gov. This allows for a sequential functionalization strategy where the C-Br bond is reacted first, followed by a subsequent reaction at the C-F position under different catalytic conditions.

This differential reactivity allows for the synthesis of complex, multi-substituted benzofurans. For example, a Suzuki-Miyaura coupling could be performed selectively at the 4-position (bromine) of 4-bromo-5-fluorobenzofuran, followed by a nickel-catalyzed coupling at the 5-position (fluorine) nih.gov.

| Property | C-F Bond | C-Br Bond |

|---|---|---|

| Bond Dissociation Energy (kcal/mol) | ~116 | ~71 |

| Reactivity in Pd-catalyzed Cross-Coupling | Low | High |

| Typical Catalyst for Activation | Nickel-based | Palladium-based |

Scalable and Industrial Production Considerations

The transition from a laboratory-scale synthesis to a scalable and industrially viable process presents a unique set of challenges. For the production of 4-bromo-5-fluorobenzofuran, several factors would need to be considered to ensure an efficient, safe, and cost-effective process.

Key considerations for scalable synthesis include:

Starting Material Cost and Availability : The choice of starting materials is critical. Ideally, they should be inexpensive, readily available in bulk, and have a low environmental impact.

Process Safety : A thorough safety assessment of each step is necessary to identify and mitigate potential hazards, such as exothermic reactions or the handling of toxic reagents.

Catalyst Selection and Cost : For catalytic steps, the cost, efficiency, and recyclability of the catalyst are important factors. While palladium catalysts are highly effective, their high cost can be a drawback for large-scale production. The development of more economical and reusable catalysts is an active area of research.

Purification : The purification of intermediates and the final product must be achievable on a large scale. Methods such as crystallization are often preferred over chromatography for industrial processes due to their lower cost and higher throughput.

Regulatory Compliance : The synthesis must comply with all relevant environmental and safety regulations.

The parent compound, benzofuran, is produced industrially by the dehydrogenation of 2-ethylphenol or is extracted from coal tar wikipedia.org. For a substituted derivative like 4-bromo-5-fluorobenzofuran, a multi-step chemical synthesis would be required. The development of a robust and scalable process would likely involve optimization of reaction conditions, exploration of alternative reagents, and potentially the use of flow chemistry to improve safety and efficiency.

Reactivity and Reaction Mechanisms of Halogenated Benzofurans

Electrophilic Aromatic Substitution Patterns on Benzofuran (B130515) Nucleus

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. In the case of the benzofuran nucleus, the fused furan (B31954) ring is electron-rich and generally directs incoming electrophiles to the 2- and 3-positions. However, the presence of halogen substituents on the benzene (B151609) ring, such as in 4-Bromo-5-fluorobenzofuran, complicates this pattern.

In 4-Bromo-5-fluorobenzofuran, both the bromine at C-4 and the fluorine at C-5 are ortho-, para-directing. The fluorine atom is more electronegative but a better resonance donor than bromine. The directing effects of these halogens, combined with the inherent reactivity of the benzofuran nucleus, will influence the regioselectivity of EAS reactions. For instance, nitration or further halogenation would likely occur at available positions on the benzene ring, guided by the combined electronic effects of the existing halogens and the fused furan ring. researchgate.netacs.org Studies on the halogenation of benzofuran derivatives have shown that the reaction can proceed through the formation of an adduct, which then decomposes to yield ring-halogenated products. rsc.org

Nucleophilic Substitution Reactions Involving Halogen Moieties

Nucleophilic aromatic substitution (SNA r) on an aryl halide is generally challenging but becomes feasible when the aromatic ring is substituted with strong electron-withdrawing groups. masterorganicchemistry.com In 4-Bromo-5-fluorobenzofuran, the electron-withdrawing nature of the halogens and the benzofuran ring itself can facilitate the displacement of one of the halogen atoms by a strong nucleophile.

The relative reactivity of aryl halides in SNA r reactions typically follows the order F > Cl > Br > I, as the rate-determining step is the initial attack of the nucleophile, which is favored by the more electronegative fluorine atom. masterorganicchemistry.com However, the C-Br bond is weaker than the C-F bond, which can make bromine a better leaving group in certain contexts, particularly in metal-catalyzed reactions.

Reactions involving nucleophilic substitution on bromo-nitro substituted aromatic compounds have been well-documented, where the nitro group strongly activates the ring for nucleophilic attack. researchgate.net While 4-Bromo-5-fluorobenzofuran lacks a nitro group, the cumulative electron-withdrawing effect of the two halogens can still permit substitution reactions with potent nucleophiles like amines or alkoxides under specific conditions. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions of Brominated Benzofurans

The bromine atom in 4-Bromo-5-fluorobenzofuran serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are pivotal in synthetic organic chemistry for constructing complex molecular architectures. The C-Br bond is significantly more reactive than the C-F bond in typical palladium-catalyzed cycles, allowing for selective functionalization at the C-4 position. beilstein-journals.org

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. nih.govnih.gov Brominated benzofurans are common substrates for this reaction. beilstein-journals.org 4-Bromo-5-fluorobenzofuran can be coupled with various aryl- or vinylboronic acids or their esters to synthesize more complex 4-aryl or 4-vinylbenzofuran derivatives. researchgate.netresearchgate.net

The general catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. uwindsor.ca The fluorine atom at the C-5 position typically remains intact during this process, demonstrating the high selectivity of the reaction for the C-Br bond. beilstein-journals.org

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Brominated Aromatic Compounds

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 4-Bromoanisole | Phenylboronic acid | Pd-bpydc-La | K2CO3 | DMF/H2O | High | researchgate.net |

| 4-Bromobenzonitrile | Phenylboronic acid | Pd-bpydc-La | K2CO3 | DMF/H2O | High | researchgate.net |

| 2,3-Dibromobenzofuran | Arylboronic acid | Pd(OAc)2/SPhos | K3PO4 | Toluene/H2O | Good to Excellent | beilstein-journals.org |

| Alkenyl Bromides | Potassium Alkyltrifluoroborates | PdCl2(dppf)·CH2Cl2 | Cs2CO3 | Toluene/H2O | 49-95% | nih.gov |

The Heck reaction couples an aryl or vinyl halide with an alkene to form a substituted alkene, using a palladium catalyst and a base. wikipedia.org This reaction is a powerful tool for C-C bond formation and can be applied to brominated benzofurans. mdpi.com 4-Bromo-5-fluorobenzofuran can react with various alkenes, such as acrylates or styrenes, to introduce a vinyl group at the C-4 position.

The mechanism involves the oxidative addition of palladium to the C-Br bond, followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination step releases the product and regenerates the palladium catalyst. wikipedia.org The regioselectivity of the alkene insertion is typically controlled by steric factors. mdpi.com

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This method is known for its high functional group tolerance and reactivity. The C-Br bond of 4-Bromo-5-fluorobenzofuran can be selectively coupled with various organozinc reagents, including alkyl, aryl, and vinyl zinc species. illinois.edu

The catalytic cycle is similar to other cross-coupling reactions, proceeding through oxidative addition, transmetalation with the organozinc reagent, and reductive elimination. illinois.edumit.edu The use of organozinc reagents often allows for milder reaction conditions compared to some other organometallic reagents.

The Sonogashira coupling is a highly efficient method for forming a C-C bond between an aryl or vinyl halide and a terminal alkyne. wikipedia.orggold-chemistry.org The reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst and an amine base. organic-chemistry.orglibretexts.org 4-Bromo-5-fluorobenzofuran can undergo Sonogashira coupling to introduce an alkyne moiety at the C-4 position, providing access to a wide range of alkynyl-substituted benzofurans. researchgate.net These products are valuable intermediates for the synthesis of more complex molecules and materials.

The reaction mechanism involves a palladium cycle and a copper cycle. The palladium catalyst undergoes oxidative addition with the aryl bromide, while the copper acetylide, formed from the terminal alkyne and the copper(I) salt, acts as the coupling partner in the transmetalation step. libretexts.org

Oxidative and Reductive Transformations of Halogenated Benzofurans

The halogenated benzofuran scaffold can undergo a variety of oxidative and reductive transformations, which are crucial for its derivatization and skeletal modification. These reactions often involve the cleavage of endocyclic bonds or the functionalization of the benzofuran core, driven by metallic catalysts or specific oxidizing/reducing agents.

Reductive Transformations: Reductive ring-opening of the benzofuran system represents a significant skeletal transformation. Nickel-catalyzed reductive cross-electrophile coupling has emerged as a powerful method for cleaving the typically inert endocyclic carbon–oxygen bond. chinesechemsoc.orgchinesechemsoc.org This process allows for the dearomatization of the benzofuran precursor and the synthesis of highly functionalized (E)-o-alkenylphenols with excellent stereoselectivity. chinesechemsoc.org The reaction proceeds under mild conditions and demonstrates high functional group tolerance, accommodating sensitive moieties such as esters, boronic esters, and nitriles. chinesechemsoc.org

The proposed mechanism for this nickel-catalyzed transformation involves the initial generation of a Ni(0) species, which undergoes oxidative addition to an alkyl halide. The resulting Ni(II) complex is thought to equilibrate with a radical cage intermediate, which then interacts with the benzofuran. This ultimately leads to the cleavage of the C2–O bond and the formation of the o-alkenylphenol product. chinesechemsoc.org

| Benzofuran Substrate | Alkyl Halide Coupling Partner | Product | Yield (%) |

| Benzofuran | tert-Butyl chloride | 2-((E)-3,3-dimethylbut-1-en-1-yl)phenol | 90 |

| 5-Fluorobenzofuran | tert-Butyl chloride | 4-Fluoro-2-((E)-3,3-dimethylbut-1-en-1-yl)phenol | 85 |

| 5-Chlorobenzofuran | tert-Butyl chloride | 4-Chloro-2-((E)-3,3-dimethylbut-1-en-1-yl)phenol | 82 |

| 5-Bromobenzofuran | tert-Butyl chloride | 4-Bromo-2-((E)-3,3-dimethylbut-1-en-1-yl)phenol | 78 |

| 5-(Trifluoromethyl)benzofuran | tert-Butyl chloride | 2-((E)-3,3-dimethylbut-1-en-1-yl)-4-(trifluoromethyl)phenol | 80 |

| 4-Fluorobenzofuran | Cyclohexyl bromide | 2-((E)-2-cyclohexylvinyl)-5-fluorophenol | 71 |

Table 1: Nickel-Catalyzed Reductive Ring-Opening of Substituted Benzofurans. Data sourced from chinesechemsoc.org.

Oxidative Transformations: Oxidative processes involving halogenated benzofurans often focus on the synthesis of the benzofuran ring itself from functionalized precursors or the modification of existing benzofuranones. mdpi.com For instance, the oxidative cyclization of o-alkenylphenols is a common strategy. mdpi.com

More recently, methods utilizing air as a green and sustainable oxidant have been developed for the functionalization of benzofuran-3(2H)-ones. An iodide salt-catalyzed oxidative coupling of benzofuran-3(2H)-ones with carboxylic acids and amines has been demonstrated, using air as the terminal oxidant. acs.org This reaction exhibits high atom economy, with water as the primary byproduct. The methodology is compatible with halogenated benzofuran-3(2H)-one substrates, affording the coupled products in good yields. acs.org A proposed mechanism involves the oxidation of the benzofuran-3(2H)-one to a carbocation intermediate, which then reacts with a nucleophile like a carboxylate anion. acs.org

Mechanistic Insights into Aromatic C-F Bond Activation

The activation of aromatic carbon-fluorine (C-F) bonds is a significant challenge in synthetic chemistry due to their high bond dissociation energy compared to other carbon-halogen bonds. researchgate.net However, transition metal catalysis, particularly with nickel, has provided effective pathways for the functionalization of fluorinated aromatics, including halogenated benzofurans. researchgate.netbeilstein-journals.org

For 2-fluorobenzofurans, nickel-catalyzed cross-coupling reactions with arylboronic acids proceed under mild conditions, suggesting a mechanism other than direct oxidative addition to the C-F bond. beilstein-journals.org A plausible pathway involves the formation of a nickelacyclopropane intermediate through the interaction of a zero-valent nickel species with the 2-fluorobenzofuran. Subsequent β-fluorine elimination from this intermediate facilitates the C-F bond cleavage. researchgate.netbeilstein-journals.org

Density Functional Theory (DFT) calculations on related systems, such as the Ni-catalyzed Kumada cross-coupling of aryl fluorides, suggest an alternative mechanism involving Ni/Mg bimetallic cooperation. chem8.org This model proposes a push-pull interaction in the transition state, where the Lewis acidic magnesium cation assists in breaking the C-F bond, significantly lowering the activation energy from a calculated 30.9 kcal/mol to just 4.6 kcal/mol. chem8.org

A crucial aspect for compounds like 4-bromo-5-fluorobenzofuran is the potential for orthogonal reactivity. Research on 5-bromo-2-fluorobenzofuran (B8782360) has demonstrated that the C-Br and C-F bonds can be functionalized selectively. beilstein-journals.org Using a palladium catalyst, the C-Br bond undergoes Suzuki-Miyaura coupling with an arylboronic acid while the C-F bond remains intact. The resulting 2-fluoro-5-arylbenzofuran can then undergo a subsequent nickel-catalyzed coupling at the C-F position, allowing for the controlled, stepwise introduction of two different aryl groups. beilstein-journals.org This differential reactivity is key to the selective synthesis of complex, polysubstituted benzofurans.

| 2-Fluorobenzofuran Substrate | Arylboronic Acid | Product | Yield (%) |

| 2-Fluorobenzofuran | Phenylboronic acid | 2-Phenylbenzofuran | 92 |

| 2-Fluorobenzofuran | (3-Methylphenyl)boronic acid | 2-(m-Tolyl)benzofuran | 88 |

| 2-Fluorobenzofuran | (3,5-Dimethoxyphenyl)boronic acid | 2-(3,5-Dimethoxyphenyl)benzofuran | 73 |

| 5-Bromo-2-fluorobenzofuran | Phenylboronic acid | 5-Bromo-2-phenylbenzofuran | 85 |

| 5-Methyl-2-fluorobenzofuran | Phenylboronic acid | 5-Methyl-2-phenylbenzofuran | 90 |

Table 2: Nickel-Catalyzed Cross-Coupling of 2-Fluorobenzofurans via C-F Bond Activation. Data sourced from beilstein-journals.org.

Intramolecular Rearrangements and Cyclization Pathways

Intramolecular rearrangements and cyclizations are fundamental strategies for the synthesis of the benzofuran core, including halogenated derivatives. These reactions often construct the heterocyclic ring from acyclic or different heterocyclic precursors.

One of the classic methods for synthesizing benzofuran-2-carboxylic acids is the Perkin rearrangement, which involves the ring contraction of a 3-halocoumarin. nih.gov This reaction is initiated by base-catalyzed hydrolysis and fission of the coumarin (B35378) ring, leading to a dianion of an (E)-2-halo-3-(2-hydroxyphenyl)acrylic acid. An intramolecular nucleophilic attack by the phenoxide anion on the vinyl halide position, followed by elimination, yields the benzofuran ring. The rate-determining step is believed to be the fission of the carbon-halogen bond after the formation of an unstable carbanion intermediate. nih.gov This method is general for various 3-halocoumarins and can be significantly accelerated using microwave irradiation. nih.gov

| 3-Halocoumarin Precursor | Reaction Time (Microwave) | Product | Yield (%) |

| 3-Bromocoumarin | 5 min | Benzofuran-2-carboxylic acid | 95 |

| 3-Bromo-6-chlorocoumarin | 5 min | 5-Chlorobenzofuran-2-carboxylic acid | 98 |

| 3,6-Dibromocoumarin | 5 min | 5-Bromobenzofuran-2-carboxylic acid | 98 |

| 3-Bromo-6-fluorocoumarin | 5 min | 5-Fluorobenzofuran-2-carboxylic acid | 96 |

Table 3: Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement. Data sourced from nih.gov.

Other intramolecular cyclization pathways to form the benzofuran ring are numerous and often catalyzed by transition metals. organic-chemistry.org For instance, palladium-catalyzed oxidative cyclization of ortho-cinnamyl phenols can produce 2-benzyl benzofurans. organic-chemistry.org Similarly, copper-catalyzed intramolecular O-arylation of ortho-alkynylhaloarenes provides a direct route to substituted benzofurans. mdpi.comorganic-chemistry.org The choice of catalyst and precursor structure allows for regioselective ring closure, typically following either a 5-endo-dig or 5-exo-trig pathway depending on the substrate and conditions. organic-chemistry.org An acid-catalyzed cascade involving transacetalization followed by a Fries-type rearrangement has also been reported as an unusual but effective route to the benzofuran motif. thieme-connect.com

Advanced Spectroscopic and Computational Characterization of 4 Bromo 5 Fluorobenzofuran

Application of Density Functional Theory (DFT) in Molecular Structure and Reactivity Analysis

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a powerful means to investigate the electronic structure and properties of molecules from first principles. This approach is instrumental in predicting molecular geometry, stability, and reactivity, providing insights that are complementary to experimental data.

Computational modeling, specifically using DFT methods, allows for the determination of the most stable three-dimensional arrangement of atoms in a molecule by finding the minimum energy conformation on the potential energy surface. For 4-bromo-5-fluorobenzofuran, a DFT calculation, typically using a basis set such as 6-311++G(d,p), would yield optimized bond lengths, bond angles, and dihedral angles. amazonaws.com

While specific DFT studies on 4-bromo-5-fluorobenzofuran are not prominent in the reviewed literature, the expected outcomes would provide a precise model of its planar benzofuran (B130515) ring system. The calculations would detail the C-C, C-O, C-H, C-F, and C-Br bond lengths and the angles defining the fused five- and six-membered rings. This optimized geometry is the foundation for calculating other electronic properties. amazonaws.com

Table 1: Predicted Data Obtainable from DFT-Based Geometrical Optimization This table illustrates the type of data generated from DFT calculations; specific values for 4-Bromo-5-fluorobenzofuran are hypothetical pending dedicated computational studies.

| Parameter | Description | Predicted Information |

|---|---|---|

| Bond Lengths (Å) | The equilibrium distance between the nuclei of two bonded atoms. | Provides precise lengths for C-C, C-O, C-H, C-F, and C-Br bonds. |

| **Bond Angles (°) ** | The angle formed between three connected atoms. | Defines the geometry of the fused ring system and substituent positions. |

| Dihedral Angles (°) | The angle between two intersecting planes. | Confirms the planarity of the benzofuran core. |

| Total Energy (Hartree) | The total electronic energy of the molecule in its optimized state. | Allows for comparison of stability with other isomers or conformers. |

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. google.com A small energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. google.com

For 4-bromo-5-fluorobenzofuran, the HOMO is expected to be localized primarily on the electron-rich benzofuran ring system, while the LUMO would also be distributed across the aromatic framework. The electronegative halogen atoms would influence the energy levels and distribution of these orbitals. Analysis of the FMOs helps predict how the molecule will interact with electrophiles and nucleophiles.

From the calculated HOMO and LUMO energy values, several quantum chemical descriptors can be derived to quantify the reactivity of a molecule. These global reactivity descriptors provide a framework for understanding the molecule's behavior in chemical reactions. googleapis.compatsnap.com Key descriptors include:

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer. It is calculated from the HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the molecule will undergo a chemical reaction.

Electrophilicity Index (ω): Represents the ability of a molecule to accept electrons, acting as an electrophile. googleapis.com

These parameters are crucial for rationalizing the reactivity patterns of 4-bromo-5-fluorobenzofuran in synthetic applications.

Table 2: Global Reactivity Descriptors from FMO Analysis This table defines key descriptors derived from DFT calculations.

| Descriptor | Formula | Chemical Significance |

|---|---|---|

| Electronegativity (χ) | χ ≈ -(EHOMO + ELUMO) / 2 | Indicates the tendency to attract electrons. |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Measures resistance to charge transfer. |

| Chemical Softness (S) | S = 1 / η | Reciprocal of hardness; indicates higher reactivity. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Quantifies the electrophilic nature of a molecule. |

X-ray Crystallography for Solid-State Molecular Conformation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique provides unambiguous proof of molecular structure and reveals how molecules pack together in a crystal lattice, governed by various intermolecular forces.

While 4-bromo-5-fluorobenzofuran is used in the synthesis of compounds that have been co-crystallized with proteins, a specific single-crystal X-ray diffraction study for 4-bromo-5-fluorobenzofuran itself is not available in the reviewed literature. researchgate.netnih.govgoogle.com A successful crystallographic analysis would confirm the planarity of the molecule and provide exact measurements of bond lengths and angles in the solid state, which can be compared with the gas-phase data predicted by DFT calculations.

The arrangement of molecules in a crystal, or crystal packing, is directed by a network of non-covalent intermolecular interactions. For 4-bromo-5-fluorobenzofuran, several types of interactions would be anticipated:

π-π Stacking: The planar aromatic benzofuran rings are likely to stack on top of each other, a common stabilizing interaction in aromatic compounds.

Halogen Bonding: The bromine atom can act as a Lewis acidic center, interacting with electron-rich atoms on neighboring molecules.

C-H···F and C-H···O Interactions: Weak hydrogen bonds involving the fluorine and furan (B31954) oxygen atoms can play a significant role in directing the crystal packing.

Analysis of these interactions provides insight into the material's physical properties, such as melting point and solubility. Hirshfeld surface analysis is a modern computational tool used to visualize and quantify these varied intermolecular contacts within a crystal.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an essential tool for determining the structure of organic compounds in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom in the molecule can be established.

The synthesis of 4-bromo-5-fluorobenzofuran has been reported in several patents as an intermediate for pharmacologically active compounds. googleapis.com The ¹H NMR data confirms the substitution pattern on the aromatic ring. The protons on the furan ring typically appear as distinct doublets, while the protons on the benzene (B151609) portion of the molecule show splitting patterns influenced by the adjacent fluorine and bromine atoms.

Table 3: Representative NMR Data for 4-Bromo-5-fluorobenzofuran This table presents typical proton NMR chemical shift ranges as described in synthetic procedures. Specific values can vary based on the solvent used.

| Atom | Nucleus | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| H on Furan Ring | ¹H | ~7.6-7.7 | Doublet |

| H on Furan Ring | ¹H | ~6.8-6.9 | Doublet |

| H on Benzene Ring | ¹H | ~7.1-7.2 | Doublet |

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns upon ionization. For 4-Bromo-5-fluorobenzofuran (C₈H₄BrFO), mass spectrometry confirms the molecular formula and provides insights into its chemical stability.

The molecular ion peak (M⁺) in the mass spectrum is of primary importance. Due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance, the molecular ion region will exhibit a characteristic pattern. msu.edu Two peaks of nearly equal intensity, the M⁺ peak and the (M+2)⁺ peak, will be observed, confirming the presence of a single bromine atom in the molecule. miamioh.edu The calculated molecular weight for the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁹F, ¹⁶O) is approximately 213.9 g/mol .

The fragmentation of 4-Bromo-5-fluorobenzofuran under electron impact (EI) ionization would proceed through several characteristic pathways, driven by the stability of the resulting fragments. chemguide.co.uk The benzofuran ring system provides significant stability. scispace.com Key fragmentation steps likely include:

Loss of a Bromine Radical: Cleavage of the C-Br bond is a common fragmentation pathway for brominated aromatic compounds, leading to the formation of a [M-Br]⁺ ion. raco.catlibretexts.org This fragment would be relatively stable due to the delocalization of the positive charge over the benzofuran ring system.

Loss of Carbon Monoxide (CO): Benzofurans are known to undergo a retro-Diels-Alder-type fragmentation, involving the cleavage of the furan ring. This typically results in the loss of a neutral CO molecule, leading to a [M-CO]⁺ fragment.

Cleavage of the Furan Ring: Subsequent fragmentation of the [M-Br]⁺ ion can occur, potentially involving the loss of CO.

Loss of a Fluorine Radical: While the C-F bond is stronger than the C-Br bond, loss of a fluorine atom or HF may occur, though likely to a lesser extent than bromine loss.

A plausible fragmentation pathway is initiated by the loss of the bromine atom, followed by the expulsion of carbon monoxide from the resulting cation.

Table 1: Predicted Mass Spectrometry Fragmentation Data for 4-Bromo-5-fluorobenzofuran

| m/z (mass-to-charge ratio) | Ion Formula | Proposed Fragment Identity |

| 214 / 216 | [C₈H₄BrFO]⁺ | Molecular Ion (M⁺ and M+2⁺) |

| 186 / 188 | [C₇H₄BrO]⁺ | [M-CO]⁺ |

| 135 | [C₈H₄FO]⁺ | [M-Br]⁺ |

| 107 | [C₇H₄F]⁺ | [M-Br-CO]⁺ |

Infrared (IR) Spectroscopy for Vibrational Mode and Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups and ascertain the vibrational modes of a molecule. tanta.edu.eg The IR spectrum of 4-Bromo-5-fluorobenzofuran is characterized by absorption bands corresponding to the vibrations of its specific chemical bonds. libretexts.org The spectrum can be divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (below 1500 cm⁻¹), which is unique to the molecule. wikipedia.org

Key characteristic absorption bands for 4-Bromo-5-fluorobenzofuran include:

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the benzene ring typically appear at wavenumbers slightly above 3000 cm⁻¹. vscht.cz

C=C Stretching (Aromatic and Heterocyclic): The stretching vibrations of the carbon-carbon double bonds within the benzene and furan rings are expected in the 1600-1450 cm⁻¹ region. vscht.cz The fusion of the rings and substitution can lead to multiple bands.

C-O-C Stretching: The asymmetric and symmetric stretching of the ether linkage (C-O-C) within the furan ring gives rise to strong absorptions, typically in the 1250-1050 cm⁻¹ range. vscht.cz

C-F Stretching: The carbon-fluorine bond stretch is known to produce a strong and characteristic absorption band in the 1250-1000 cm⁻¹ region. This band may overlap with the C-O-C stretching vibrations.

C-Br Stretching: The carbon-bromine stretching vibration is expected to appear at lower wavenumbers, typically in the 650-500 cm⁻¹ region of the far-infrared spectrum. nist.gov

C-H Bending: Out-of-plane bending vibrations for the substituted benzene ring provide information about the substitution pattern and are found below 900 cm⁻¹.

The specific frequencies are influenced by the electronic effects of the bromine and fluorine substituents on the benzofuran core.

Table 2: Characteristic Infrared Absorption Bands for 4-Bromo-5-fluorobenzofuran

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H Stretch | Aromatic Ring |

| 1610 - 1580 | C=C Stretch | Aromatic Ring |

| 1500 - 1450 | C=C Stretch | Aromatic & Furan Ring |

| 1250 - 1150 | C-O-C Asymmetric Stretch | Furan Ring (Ether) |

| 1100 - 1000 | C-F Stretch | Aryl-Fluoride |

| 880 - 800 | C-H Out-of-Plane Bending | Substituted Aromatic Ring |

| 650 - 550 | C-Br Stretch | Aryl-Bromide |

Hirshfeld Surface Analysis for Quantification of Intermolecular Contacts

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. biointerfaceresearch.comdergipark.org.tr This analysis maps the electron distribution of a molecule within its crystalline environment, providing a powerful tool for understanding crystal packing. researchgate.net The surface is generated based on the distance from the surface to the nearest atom interior to the surface (dᵢ) and the nearest atom exterior to the surface (dₑ). These distances are normalized (dₙₒᵣₘ) and mapped onto the surface, where red spots indicate close contacts, blue represents longer contacts, and white indicates contacts around the van der Waals separation distance. researchgate.net

For 4-Bromo-5-fluorobenzofuran, Hirshfeld analysis would reveal the nature and extent of various non-covalent interactions that govern its solid-state structure. The primary intermolecular contacts expected are:

Hydrogen-Hydrogen (H···H) Contacts: These are typically the most abundant interactions in organic crystals, appearing as a large, diffuse region in the 2D fingerprint plot. biointerfaceresearch.com

Halogen-Hydrogen (Br···H and F···H) Contacts: The electronegative fluorine and bromine atoms can participate in weak hydrogen bonding with hydrogen atoms from neighboring molecules. These appear as distinct "wings" or sharp spikes in the fingerprint plots. nih.gov

Halogen-Halogen (Br···F, Br···Br) Contacts: Interactions between halogen atoms on adjacent molecules can also play a role in stabilizing the crystal structure.

π-π Stacking Interactions: The aromatic benzofuran system can engage in π-π stacking, which would be visible as characteristic regions in the Hirshfeld surface analysis. researchgate.net

The 2D fingerprint plot, which is a scatter plot of dᵢ versus dₑ, provides a quantitative summary of these interactions. By decomposing the fingerprint plot, the percentage contribution of each type of intermolecular contact to the total Hirshfeld surface can be calculated, offering a detailed understanding of the crystal packing forces. nih.gov

Table 3: Predicted Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for 4-Bromo-5-fluorobenzofuran

| Intermolecular Contact Type | Predicted Contribution (%) | Description |

| H···H | ~40 - 50% | Represents the largest contribution, typical for organic molecules. researchgate.net |

| C···H / H···C | ~15 - 25% | Significant van der Waals interactions. |

| F···H / H···F | ~10 - 15% | Indicates the presence of weak C-H···F hydrogen bonds. nih.gov |

| Br···H / H···Br | ~8 - 12% | Represents weak C-H···Br interactions. nih.gov |

| C···C | ~3 - 7% | Suggests potential π-π stacking interactions between benzofuran rings. researchgate.net |

| Other (O···H, Br···F, etc.) | ~2 - 5% | Minor contributions from other possible close contacts. |

Structure Activity Relationship Sar Studies of Halogenated Benzofurans

Influence of Halogen Substituents on Molecular Properties

The introduction of halogen atoms, specifically bromine and fluorine, onto the benzofuran (B130515) scaffold imparts distinct molecular properties that are crucial for their biological activity. These properties are primarily governed by the electronic and steric nature of the halogens.

The electronic effects of halogen substituents on an aromatic ring are a dichotomy of inductive and resonance effects. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect through the sigma (σ) bond. libretexts.orgcore.ac.uk This effect reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack. libretexts.org However, fluorine also possesses lone pairs of electrons in p-orbitals that can be donated to the aromatic π-system, a phenomenon known as the resonance effect or π-donation. libretexts.orgcore.ac.uk Although fluorine is a poor π-donor compared to other halogens, this resonance effect can still influence the electron distribution within the ring. libretexts.org

A study on the synthesis of a cage-shaped borate (B1201080) with benzofuran moieties highlighted that the benzofuran moiety possesses an intrinsic dipole due to the ring oxygen, which can affect the Lewis acidity of the complex. rsc.org This inherent polarity, coupled with the electronic perturbations from halogen substituents, can precisely control the electronic character of the molecule. rsc.org

The following table summarizes the key electronic effects of bromine and fluorine on aromatic rings:

| Halogen | Inductive Effect | Resonance Effect | Overall Impact on Aromatic Ring |

| Fluorine | Strong electron-withdrawal | Weak π-donation | Deactivating, reduces electron density |

| Bromine | Moderate electron-withdrawal | Moderate π-donation | Deactivating, reduces electron density |

The conformation of the dihydrobenzofuran ring, a common variation of the benzofuran structure, is particularly sensitive to the steric demands of its substituents. The flexibility of this ring system is a critical factor in its biological activity. The position of the halogen atom on the benzofuran ring is also a critical determinant of its biological activity, as it dictates the spatial arrangement of the molecule and its potential for interaction with specific residues in a binding pocket. nih.govresearchgate.net

The table below provides a comparison of the steric properties of bromine and fluorine:

| Halogen | Van der Waals Radius (Å) | Steric Impact |

| Fluorine | 1.47 | Relatively small, minimal steric hindrance |

| Bromine | 1.85 | Larger, can cause significant steric hindrance |

Positional Effects of Halogens on Reactivity and Biological Profile

The specific placement of halogen substituents on the benzofuran ring has a profound impact on both the chemical reactivity and the biological activity of the resulting compound. nih.govresearchgate.net Studies have consistently shown that the position of a halogen can be more critical than the nature of the halogen itself in determining cytotoxic activity. nih.gov

For instance, in the context of anticancer activity, halogen substitutions at certain positions have been found to significantly increase potency. nih.govmdpi.com The addition of a fluorine atom at position 4 of a 2-benzofuranyl derivative led to a twofold increase in inhibitory activity against a particular enzyme. nih.govmdpi.com This suggests that para-substituted halogens on the benzofuran ring are more likely to form favorable hydrophobic interactions, leading to enhanced potency. nih.govmdpi.com

The reactivity of the benzofuran ring towards electrophilic substitution is also influenced by the position of existing substituents. For example, electrophilic substitution in benzofurans typically occurs at the C-2 position. nou.edu.ng The presence of halogens can either direct or hinder substitution at specific sites. For instance, the bromination of 5-hydroxybenzofuran with N-bromosuccinimide (NBS) in the presence of diisopropylamine (B44863) regioselectively yields 4-bromo-5-hydroxybenzofuran. rsc.org

Research on the antifungal activity of benzofuran derivatives has indicated that the introduction of substituents at the C-2 and C-5 positions is closely related to their antibacterial activity. rsc.org Furthermore, structure-activity relationship studies on certain benzofuran derivatives revealed that electron-withdrawing groups, such as halogens, in the ortho position of the benzofuran ring and the para position of an attached aryl ring tend to increase potency. nih.gov

Computational Approaches to SAR Elucidation

In recent years, computational methods have become indispensable tools for understanding and predicting the structure-activity relationships of chemical compounds, including halogenated benzofurans. numberanalytics.combenthamscience.com These in silico techniques provide valuable insights into the molecular properties and biological interactions that govern their activity.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.org QSAR models use physicochemical properties or theoretical molecular descriptors as predictors of activity. wikipedia.org

For halogenated aromatic compounds like polychlorinated dibenzofurans (PCDFs), a class of compounds related to benzofurans, QSAR models have been developed to predict their binding affinity to the aryl hydrocarbon receptor (AhR). nih.gov These models have shown that considering structural conformations other than the minimum energy state can improve their predictive power across different chemical classes. nih.gov

The development of a QSAR model typically involves:

Data Set Selection: A set of compounds with known biological activities is chosen.

Descriptor Calculation: A variety of molecular descriptors (e.g., electronic, steric, hydrophobic) are calculated for each compound.

Model Development: Statistical methods, such as multiple linear regression, are used to build a model that correlates the descriptors with the biological activity. mdpi.com

Model Validation: The predictive ability of the model is assessed using internal and external validation techniques. mdpi.com

QSAR studies can help identify the key structural features responsible for the activity of halogenated benzofurans and guide the design of new, more potent analogs. numberanalytics.comdntb.gov.ua

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a specific target, such as a protein or enzyme. nih.goveco-vector.com This method helps to visualize the binding mode and identify key interactions, such as hydrogen bonds and halogen bonds, between the ligand and the target's active site. mdpi.com

For example, molecular docking studies of benzofuran-1,2,4-triazole derivatives as inhibitors of the Hepatitis C Virus NS5B enzyme revealed excellent binding affinity scores, with some compounds showing better scores than the standard reference drug. nih.gov These studies can provide insights into why certain halogen substitutions and positions lead to higher activity.

Molecular dynamics (MD) simulations are then often employed to study the stability of the ligand-target complex over time. mdpi.comresearchgate.net MD simulations provide a more dynamic picture of the binding interactions and can help to assess the stability of the docked conformation. dntb.gov.ua For instance, MD simulations of benzofuran derivatives complexed with their target enzyme have been used to evaluate the stability of the most potent compounds within the active site. researchgate.net These simulations can reveal important information about the flexibility of the ligand and the receptor, and how they adapt to each other upon binding.

Role of Halogen Bonding in Molecular Recognition and Interactions

Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a Lewis basic (nucleophilic) site on another molecule. nih.govmdpi.com This interaction, represented as R-X···Y (where X is a halogen and Y is a Lewis base), has emerged as a crucial force in molecular recognition, crystal engineering, and drug design. rsc.org Although weaker than hydrogen bonds, halogen bonds are specific and can significantly contribute to binding affinity and selectivity. The strength of the halogen bond is tunable and generally increases with the polarizability of the halogen atom (I > Br > Cl > F) and the electron-withdrawing strength of the R group. mdpi.com

In the context of halogenated benzofurans like 4-Bromo-5-fluorobenzofuran, both the bromine and fluorine atoms can participate in molecular interactions, but they do so in distinct ways.

The Role of Bromine: The bromine atom, being highly polarizable, is an effective halogen bond donor. The positive σ-hole on the bromine atom can form strong, directional interactions with nucleophilic sites such as the oxygen atoms of carbonyl or hydroxyl groups, or nitrogen atoms in amino acid residues of protein targets. mdpi.com This interaction helps to anchor the ligand in a specific orientation within the binding pocket of a receptor or enzyme, thereby enhancing binding affinity and selectivity. For example, studies on brominated benzofuranones have shown that the bromine atom enhances binding to hydrophobic enzyme pockets, contributing to their inhibitory activity against kinases.

The Role of Fluorine: Fluorine is the most electronegative element, but it is the weakest halogen bond donor and only forms such bonds when attached to a strongly electron-withdrawing group. mdpi.com However, fluorine substitution significantly alters the electronic properties of the benzofuran ring. researchgate.net The high electronegativity of fluorine can enhance the acidity of nearby protons, making them better hydrogen bond donors. Furthermore, fluorine can participate in favorable electrostatic and hydrophobic interactions. nih.gov The substitution of hydrogen with fluorine can also block metabolic pathways, increasing the metabolic stability and bioavailability of a drug candidate. In some benzofuran derivatives, the introduction of a fluorine atom has been shown to enhance biological activity. For instance, a 5-fluoro-2,3-dihydrobenzofuran (B1344187) moiety was identified as a potent component in a series of inhibitors targeting the Embryonic Ectoderm Development (EED) protein, where it contributed to high binding affinity. nih.gov

Applications and Utility of 4 Bromo 5 Fluorobenzofuran in Chemical Synthesis

As a Versatile Building Block for Complex Organic Synthesis

4-Bromo-5-fluorobenzofuran serves as a foundational scaffold for the synthesis of intricate organic molecules, particularly in the field of medicinal chemistry. The bromine atom at the 4-position provides a reactive handle for numerous cross-coupling reactions, while the fluorine atom at the 5-position modulates the electronic character and metabolic stability of the resulting compounds.

Researchers have utilized 4-bromo-5-fluorobenzofuran as a key intermediate in the synthesis of potent enzyme inhibitors. For instance, it is a documented starting material in the preparation of PRC2 (Polycomb Repressive Complex 2) inhibitors, which are investigated for their therapeutic potential in oncology. google.comgoogle.com In these syntheses, the benzofuran (B130515) unit is elaborated through a series of reactions, demonstrating its role as a robust building block. google.comgoogle.comgoogleapis.com Similarly, the compound is employed in the creation of small-molecule inhibitors of Embryonic Ectoderm Development (EED), another target in cancer therapy. researchgate.net A multi-step synthesis starting from 4-bromo-5-fluorobenzofuran led to the discovery of EEDi-5285, an exceptionally potent and orally active EED inhibitor. researchgate.net

The benzofuran scaffold, in general, is a core component of many p38 MAP kinase inhibitors, which are relevant for treating inflammatory diseases and some cancers. researchgate.netnih.gov The 4-bromo-5-fluorobenzofuran derivative provides a platform for generating libraries of such inhibitors by modifying the bromo- and fluoro-substituted ring. researchgate.netnih.gov

Table 1: Examples of Complex Molecules Synthesized from 4-Bromo-5-fluorobenzofuran

| Target Compound Class | Therapeutic Target | Synthetic Role of 4-Bromo-5-fluorobenzofuran | References |

|---|---|---|---|

| Substituted Imidazo[1,2-c]pyrimidines | PRC2 | Key intermediate and structural scaffold. google.com | google.com |

| Acylsulfonamide-benzofurans | KAT6A/B | Precursor for creating substituted benzofuran core. acs.org | acs.org |

| Furo[3,2–g]chromones | p38α MAP Kinase | Building block for the core heterocyclic system. researchgate.net | researchgate.net |

Facilitating the Synthesis of Diverse Heterocyclic Scaffolds

The inherent reactivity of 4-bromo-5-fluorobenzofuran makes it an excellent precursor for constructing a variety of more complex heterocyclic systems. The benzofuran moiety itself is considered a "privileged structure" in drug discovery, and the ability to append other heterocyclic rings onto this core is a powerful strategy for generating chemical diversity and novel pharmacophores. researchgate.netacs.org

Palladium-catalyzed C–H amination reactions, for example, can be used to transform biaryl systems into structurally diverse N-containing heterocycles. rsc.org The electronic properties conferred by the fluoro and bromo groups on the 4-bromo-5-fluorobenzofuran ring can influence the regioselectivity and efficiency of such transformations. This allows for the synthesis of carbazole-like structures or other fused N-heterocycles.

Furthermore, the bromine atom is readily converted into other functional groups or used as a coupling site to attach various heterocyclic moieties. Patent literature describes the coupling of the 4-bromo-5-fluorobenzofuran intermediate with heterocycles like pyrazole, imidazole, oxazole, isoxazole, and thiazole (B1198619) to generate libraries of potential drug candidates. google.com The synthesis of benzofuran–piperazine hybrids has also been shown to produce compounds with significant anti-inflammatory activity by targeting the NF-κB and MAPK signaling pathways. nih.gov These examples underscore the utility of 4-bromo-5-fluorobenzofuran in building a wide range of heterocyclic architectures. nih.govresearchgate.net

Precursor for the Development of Specialty Chemicals and Materials

Beyond its applications in medicinal chemistry, 4-bromo-5-fluorobenzofuran and its isomers are valuable precursors for specialty chemicals and advanced materials. cymitquimica.com The unique combination of a benzofuran ring with halogen substituents can impart desirable electronic and photophysical properties to larger molecular systems. smolecule.com

The field of materials science explores the use of such halogenated benzofurans in the development of organic electronics and photonic devices. smolecule.com The incorporation of this moiety can influence properties like charge transport, fluorescence, and thermal stability in organic semiconductors or organic light-emitting diodes (OLEDs). The ability to selectively functionalize the bromine and fluorine positions allows for fine-tuning of these material properties. cymitquimica.com Thus, 4-bromo-5-fluorobenzofuran serves as a key building block not just for biologically active agents but also for materials with unique and tailored functions.

Strategies for Introducing Fluorine and Bromine into Advanced Organic Systems

4-Bromo-5-fluorobenzofuran is a strategic tool for introducing both fluorine and bromine into larger, more complex molecules. The differential reactivity of the C-Br and C-F bonds allows for selective, stepwise functionalization, a powerful approach in multi-step synthesis.

The carbon-bromine bond at the 4-position is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. scirp.org

Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide of 4-bromo-5-fluorobenzofuran with an organoboron reagent (like a boronic acid or ester) to form a new C-C bond. harvard.edumdpi.com This is a highly versatile method for creating biaryl structures or attaching alkyl and vinyl groups. scirp.org

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, creating an arylethynyl structure. gold-chemistry.orglibretexts.orgwikipedia.org This method is invaluable for synthesizing conjugated enynes and arylalkynes, which are important in materials science and natural product synthesis. gold-chemistry.org

C-H Amination: Catalytic C-H amination reactions can introduce nitrogen-containing functional groups. rsc.orgnih.govrsc.org The electronic influence of the existing halogens on the benzofuran ring can direct this amination to specific positions, providing a route to complex amines and N-heterocycles. rsc.org

A key synthetic strategy involves the orthogonal reactivity of the C-Br and C-F bonds. For example, a palladium catalyst can be used to selectively couple the C-Br bond with a boronic acid while leaving the more robust C-F bond intact. beilstein-journals.org The resulting 2-fluoro-5-arylbenzofuran can then undergo a subsequent nickel-catalyzed coupling reaction that activates the C-F bond, allowing for the introduction of a second, different aryl group. beilstein-journals.org This stepwise approach provides precise control over the final molecular architecture.

Table 2: Key Synthetic Strategies Employing 4-Bromo-5-fluorobenzofuran

| Reaction Type | Description | Catalyst/Reagents | Product Type | References |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Forms a C-C bond by coupling the C-Br bond with an organoboron compound. | Palladium catalyst (e.g., Pd(PPh₃)₄), Base | Biaryls, Arylalkenes | scirp.orgharvard.edu |

| Sonogashira Coupling | Forms a C-C bond by coupling the C-Br bond with a terminal alkyne. | Palladium catalyst, Copper(I) co-catalyst, Base | Arylalkynes, Conjugated enynes | gold-chemistry.orglibretexts.org |

| Orthogonal Coupling | Stepwise functionalization of C-Br then C-F bonds. | 1. Pd catalyst (for C-Br) 2. Ni catalyst (for C-F) | Di-substituted benzofurans | beilstein-journals.org |

| C-H Amination | Forms a C-N bond by activating a C-H bond, directed by existing substituents. | Cobalt or Palladium catalyst | N-Heterocycles, Arylamines | rsc.orgnih.govrsc.org |

The fluorine atom, while less reactive in coupling reactions, plays a crucial role by enhancing the metabolic stability and modifying the electronic nature of the molecule, which can improve binding affinity to biological targets. cymitquimica.com Therefore, 4-bromo-5-fluorobenzofuran provides a dual strategic advantage: the bromine atom acts as a versatile reactive site for molecular construction, while the fluorine atom imparts beneficial properties to the final product.

Future Directions and Emerging Research Perspectives in 4 Bromo 5 Fluorobenzofuran Chemistry

Innovations in Green and Sustainable Synthetic Methodologies

The chemical industry's shift towards sustainability has spurred the development of green chemistry principles, which emphasize waste prevention, energy efficiency, and the use of renewable resources and safer chemicals. plusplustutors.comoecd-ilibrary.orgscirp.orgacs.org The synthesis of benzofuran (B130515) derivatives is progressively adopting these principles to minimize environmental impact. scirp.org Future research in the synthesis of 4-Bromo-5-fluorobenzofuran is expected to move away from traditional multi-step processes that often use hazardous reagents and generate significant waste.

Key innovations are focused on several areas:

Use of Greener Solvents: Research is increasingly exploring the use of environmentally benign solvents like water, ionic liquids, or deep eutectic solvents to replace volatile organic compounds. oecd-ilibrary.orgacs.org Water, for instance, is not only non-toxic but can also enhance reactivity in certain organic reactions. oecd-ilibrary.org

Catalyst Innovation: There is a strong trend towards replacing stoichiometric reagents with catalytic alternatives. acs.org This includes the development of transition-metal-free syntheses, such as those using base catalysts like triethylamine (B128534) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), which can offer high yields under milder conditions. nih.govacs.org When catalysts are necessary, an emphasis is placed on using abundant, less toxic metals or developing highly efficient catalytic systems that can be used in very low concentrations. acs.org

Energy Efficiency and One-Pot Reactions: Methodologies that reduce energy consumption, such as microwave-assisted synthesis, are gaining traction. epa.gov Furthermore, the design of one-pot or tandem reactions, where multiple synthetic steps are performed in a single reactor without isolating intermediates, significantly improves efficiency and reduces waste. acs.org For example, a one-pot synthesis reacting o-hydroxy aldehydes, amines, and alkynes in the presence of a copper catalyst has been reported as an environmentally benign approach to benzofuran derivatives. acs.org

These green approaches are pivotal for the sustainable production of complex molecules like 4-Bromo-5-fluorobenzofuran, making them more accessible for research and potential applications.

Exploration of Unconventional Reactivity Patterns and Catalytic Systems

The synthetic utility of the 4-Bromo-5-fluorobenzofuran scaffold is largely dependent on the selective functionalization of its structure. The presence of two different halogen atoms (bromine and fluorine) at specific positions, in addition to the reactive C-H bonds on the heterocyclic ring, allows for diverse and potentially complex reactivity. Future research will likely focus on exploiting these sites through novel catalytic systems.

Transition-metal catalysis remains a cornerstone of modern organic synthesis, and its application to benzofurans is well-established. bohrium.com

Palladium and Copper Catalysis: Palladium- and copper-catalyzed reactions, such as the Sonogashira coupling, are standard methods for forming C-C bonds at the bromine-substituted position. acs.orgnih.gov Future work may focus on developing more robust catalysts that can operate under milder conditions or tolerate a wider range of functional groups.

Nickel and Rhodium Catalysis: Nickel catalysts are emerging as a cost-effective alternative to palladium for cross-coupling reactions and have been used to activate C-O bonds for the synthesis of benzofuran derivatives. acs.orgbohrium.com Rhodium-catalyzed C-H activation and annulation reactions represent another frontier, allowing for the direct formation of the benzofuran ring from simpler precursors. nih.gov

C-F Bond Activation: The C-F bond is the strongest single bond to carbon, making its selective activation a significant challenge. However, recent advances have shown that nickel complexes can mediate the cross-coupling of 2-fluorobenzofurans with arylboronic acids. researchgate.netresearchgate.net The application of such methods to the C5-fluorine in 4-Bromo-5-fluorobenzofuran would represent a major breakthrough, enabling orthogonal functionalization where the C-Br and C-F bonds are reacted selectively in a specific sequence. researchgate.netresearchgate.net

The table below summarizes various catalytic systems that have been developed for the synthesis and functionalization of the benzofuran core, which could be adapted for 4-Bromo-5-fluorobenzofuran.

| Catalyst System | Reaction Type | Application in Benzofuran Chemistry | Reference |

| Palladium (Pd) | Cross-coupling, Cyclization | Sonogashira coupling of iodophenols and alkynes; Oxidative annulation. acs.orgnih.govrsc.org | acs.orgnih.govrsc.org |

| Copper (Cu) | Cyclization, Coupling | Co-catalyst in Sonogashira reactions; One-pot synthesis from o-hydroxy aldehydes. acs.orgnih.gov | acs.orgnih.gov |

| Nickel (Ni) | C-O/C-F Activation | Intramolecular C-O bond activation; Cross-coupling via C-F bond activation. acs.orgbohrium.comresearchgate.net | acs.orgbohrium.comresearchgate.net |

| Rhodium (Rh) | C-H Activation, Annulation | Annulation via C-H directing group migration. nih.gov | nih.gov |

| Gold (Au) / Silver (Ag) | Cyclization | Catalyzing cyclization of precursors to form the furan (B31954) ring. bohrium.com | bohrium.com |

| Iron (Fe) | Oxidative Cyclization | FeCl₃-mediated intramolecular cyclization of electron-rich aryl ketones. nih.gov | nih.gov |

Advancement in Integrated Computational and Experimental Studies

The synergy between computational chemistry and experimental synthesis is becoming indispensable for modern chemical research. For a molecule like 4-Bromo-5-fluorobenzofuran, theoretical studies, particularly those using Density Functional Theory (DFT), can provide profound insights that guide experimental work.

Future research will increasingly rely on this integrated approach to:

Elucidate Reaction Mechanisms: Computational studies can map out the energy profiles of reaction pathways, identify transition states, and explain the selectivity of catalytic reactions. For instance, DFT calculations have been crucial in understanding why the C–F reductive elimination from palladium(II) complexes is often the rate-limiting and most challenging step in the fluorination of heteroaryl bromides. acs.org Such insights are vital for designing better catalysts and reaction conditions for functionalizing 4-Bromo-5-fluorobenzofuran. acs.org

Predict Molecular Properties: Theoretical calculations can predict key electronic and optical properties, such as molecular orbitals (HOMO-LUMO), polarizability, and absorption spectra. nih.gov This allows for the in silico screening of potential derivatives for specific applications. For example, studies have shown how introducing different electron-donating or electron-withdrawing groups to a benzofuran scaffold systematically alters its optical properties. nih.gov This predictive power can guide the synthesis of new materials with desired characteristics.